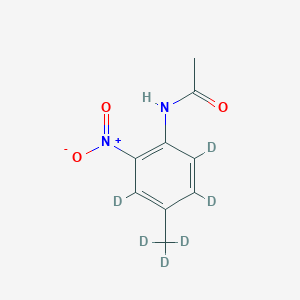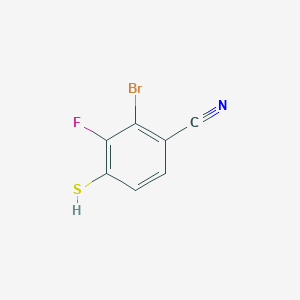
2-Bromo-3-fluoro-4-sulfanylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-fluoro-4-sulfanylbenzonitrile is an organic compound with the molecular formula C7H3BrFN2S It is a derivative of benzonitrile, featuring bromine, fluorine, and sulfanyl (thiol) substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-sulfanylbenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 3-fluorobenzonitrile followed by thiolation. The reaction conditions often include the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent like dichloromethane at low temperatures . The thiolation step can be achieved using thiourea or other sulfur-containing reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-fluoro-4-sulfanylbenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: Sulfoxides or sulfones.
Reduction: Aminobenzonitriles.
Applications De Recherche Scientifique
2-Bromo-3-fluoro-4-sulfanylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-fluoro-4-sulfanylbenzonitrile depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various binding interactions and chemical transformations, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-fluorobenzonitrile: Similar structure but lacks the sulfanyl group, making it less versatile in certain chemical reactions.
3-Bromo-2-fluorobenzonitrile: Another isomer with different substitution patterns, affecting its reactivity and applications.
4-Bromo-2-fluorobenzonitrile: Similar to 2-Bromo-3-fluoro-4-sulfanylbenzonitrile but without the sulfanyl group, used in different synthetic applications.
Uniqueness
This compound is unique due to the presence of the sulfanyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in various research fields.
Propriétés
Numéro CAS |
1696340-23-4 |
|---|---|
Formule moléculaire |
C7H3BrFNS |
Poids moléculaire |
232.07 g/mol |
Nom IUPAC |
2-bromo-3-fluoro-4-sulfanylbenzonitrile |
InChI |
InChI=1S/C7H3BrFNS/c8-6-4(3-10)1-2-5(11)7(6)9/h1-2,11H |
Clé InChI |
YZYBNFILVFSCTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1C#N)Br)F)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


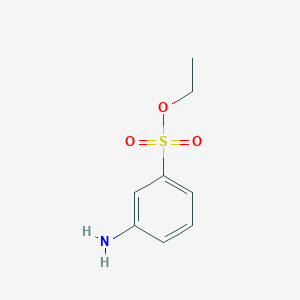
![1-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B13446389.png)
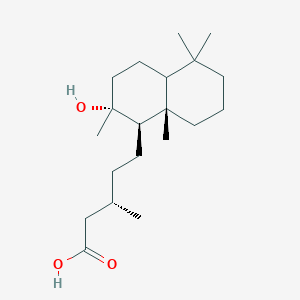
![Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone](/img/structure/B13446403.png)
![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)
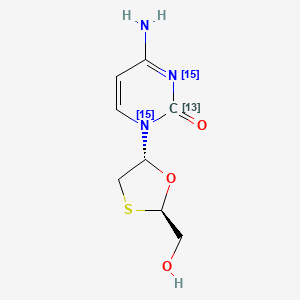
![(1R,3aR,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)-6-trimethylsilyloxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-one](/img/structure/B13446427.png)
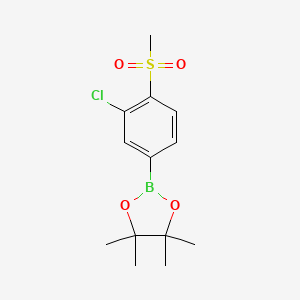
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]-thioureido}-ethyl)-thiourea](/img/structure/B13446433.png)

![Diphenylmethyl (6R,7R)-3-(Chloromethyl)-8-oxo-7-[(phenylmethylene)amino]-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Ester](/img/structure/B13446453.png)
